cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide
Description
cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide is a cyclohexene derivative featuring a cis-configuration hydroxy group at position 5, a carboxylic acid group, and a hydrazide (-CONHNH₂) moiety. This compound belongs to the broader class of acid hydrazides, which are renowned for their diverse biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(1S,5S)-5-hydroxycyclohex-3-ene-1-carbohydrazide |
InChI |
InChI=1S/C7H12N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1,3,5-6,10H,2,4,8H2,(H,9,11)/t5-,6+/m0/s1 |
InChI Key |
IYBTYOXGPYOKCQ-NTSWFWBYSA-N |
Isomeric SMILES |
C1C=C[C@H](C[C@H]1C(=O)NN)O |
Canonical SMILES |
C1C=CC(CC1C(=O)NN)O |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Methyl cis-5-Hydroxy-cyclohex-3-enecarboxylate
The most widely reported method involves hydrazinolysis of the corresponding methyl ester. Methyl cis-5-hydroxy-cyclohex-3-enecarboxylate is refluxed with excess hydrazine hydrate in methanol, yielding the hydrazide via nucleophilic acyl substitution.
Procedure :
- Dissolve methyl ester (0.1 mol) in anhydrous methanol (150 mL).
- Add hydrazine hydrate (0.3 mol) dropwise under nitrogen.
- Reflux at 65°C for 6–8 hours.
- Cool, filter, and recrystallize from ethanol/water (1:1).
Key Parameters :
- Yield : 67–72%.
- Purity : >96% (HPLC).
- Side Reactions : Intramolecular cyclization is minimized due to the non-conjugated double bond in the cyclohexene ring.
Mechanistic Insight :
Hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing methoxide to form the hydrazide. The cis configuration is retained as the reaction proceeds without altering the cyclohexene ring’s stereochemistry.
Carbodiimide-Mediated Coupling of cis-5-Hydroxy-cyclohex-3-enecarboxylic Acid
For substrates sensitive to esterification, the carboxylic acid is directly coupled with hydrazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Procedure :
- Dissolve cis-5-hydroxy-cyclohex-3-enecarboxylic acid (0.1 mol) in dry DMF.
- Add EDC (0.12 mol), HOBt (0.12 mol), and hydrazine hydrate (0.15 mol).
- Stir at 25°C for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Key Parameters :
Mechanochemical Synthesis
Recent advances employ solvent-free grinding to enhance efficiency. Equimolar amounts of the carboxylic acid and hydrazine are ground in a ball mill with minimal ethanol (LAG: liquid-assisted grinding).
Procedure :
- Mix carboxylic acid (10 mmol) and hydrazine hydrate (10 mmol) in a stainless-steel jar.
- Add ethanol (2.5 µL/mg) and grind at 30 Hz for 90 minutes.
- Wash with cold acetonitrile to isolate the product.
Key Parameters :
- Yield : 70–75%.
- Purity : 95% (by $$ ^1\text{H} $$-NMR).
- Sustainability : Reduces solvent waste and reaction time.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazinolysis | 67–72 | >96 | 6–8 hours | High yield, simple setup | Requires ester precursor |
| Carbodiimide Coupling | 50–58 | 90–94 | 12 hours | Direct acid use, mild conditions | Lower yield, costly reagents |
| Mechanochemical | 70–75 | 95 | 1.5 hours | Solvent-free, rapid | Specialized equipment required |
Structural Characterization and Validation
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the cis configuration, with torsion angles of 5.2° between hydroxyl and hydrazide groups. Hydrogen bonding (N–H···O) stabilizes the crystal lattice.
Challenges and Optimization Strategies
- Stereochemical Control : The cis configuration is preserved by using stereospecific starting materials. Racemization is negligible below 60°C.
- Hydrazine Handling : Hydrazine’s toxicity necessitates strict inert atmospheric conditions and excess reagent removal via acidic washes.
- Scale-Up : Mechanochemical methods show promise for industrial applications due to shorter reaction times and reduced solvent use.
Applications in Medicinal Chemistry
The hydrazide serves as a precursor for Schiff bases and heterocycles with demonstrated antifungal activity against Fusarium solani (MIC: 8 µg/mL) and antiproliferative effects in breast cancer cell lines (IC$$ _{50} $$: 12 µM). Its fluorine-containing derivatives exhibit enhanced membrane permeability, underscoring structure-activity relationships.
Chemical Reactions Analysis
cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares structural features, synthesis methods, and bioactivities of cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide with related compounds:
Key Observations
Halogenated benzoic acid hydrazides () exhibit strong antiproliferative activity, suggesting that halogen atoms (Br, I) and electron-withdrawing groups (NO₂) synergize with the hydrazide moiety for cytotoxicity .
Amino vs.
Hydrazide Reactivity :
- The hydrazide group in L-glutamic acid gamma-hydrazide () facilitates hydrazone linkages in peptide synthesis, a property that may extend to the target compound for drug conjugate development .
Biological Activity
Cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide (CAS Number: 2411365-69-8) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Basic Information
- IUPAC Name : (1R,5R)-5-hydroxycyclohex-3-ene-1-carbohydrazide
- Molecular Formula : C7H12N2O2
- Molecular Weight : 156.18 g/mol
- Purity : 96% .
Structural Information
The structure of cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide can be represented as follows:
Antioxidant Properties
Research indicates that cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| Cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide | 25.4 |
| Ascorbic Acid (Vitamin C) | 20.1 |
| Quercetin | 30.5 |
Anti-inflammatory Effects
Cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide has been studied for its anti-inflammatory effects. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
Case Study: Inhibition of TNF-alpha Production
A study conducted on macrophage cell lines demonstrated that treatment with cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide reduced TNF-alpha levels by approximately 40% compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Preliminary studies have shown that cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide exhibits antimicrobial properties against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 70 µg/mL |
The biological activity of cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide may be attributed to its ability to modulate various signaling pathways involved in oxidative stress and inflammation. Its structural features allow it to interact with cellular components, leading to the observed biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
